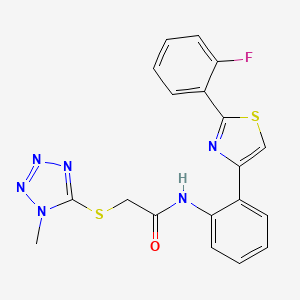
Ethyl 3-(3-fluorophenyl)-1H-pyrazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 3-(3-fluorophenyl)-1H-pyrazole-5-carboxylate, also known as EFPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. EFPC belongs to the class of pyrazole derivatives, which are known to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, a related compound, has been synthesized and its crystal structure determined by X-ray analysis. This research highlights the structural characteristics of such compounds, potentially informing further studies on Ethyl 3-(3-fluorophenyl)-1H-pyrazole-5-carboxylate (Kumar et al., 2018).
Synthesis and Reactivity
The compound has been used in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles, indicating its utility in organic synthesis and pharmaceutical research (Arbačiauskienė et al., 2011).
Biological Activity
A derivative of the compound has shown effective inhibition on the proliferation of cancer cell lines, suggesting potential applications in cancer research (Liu et al., 2016). Similarly, other pyrazole derivatives have been synthesized and evaluated for topoisomerase IIα inhibitory activity and cytotoxicity against cancerous cell lines (Alam et al., 2016).
Condensation Reactions
Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, closely related to the query compound, undergoes selective cyclocondensation, indicating its significance in the synthesis of complex organic compounds (Lebedˈ et al., 2012).
Fluorescence Properties
A derivative, Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, has been identified as a novel fluorescent molecule, indicating potential applications in fluorescence-based assays and imaging technologies (Wu et al., 2006).
Antiproliferative Activities
Certain pyrazole-3-carboxylic acid derivatives exhibit significant antiproliferative activities against various cell lines, suggesting their potential use in developing anticancer drugs (Kasımoğulları et al., 2015).
Corrosion Inhibition
Pyranpyrazole derivatives have been investigated as corrosion inhibitors for mild steel, demonstrating the compound's potential industrial applications (Dohare et al., 2017).
Antimicrobial Activity
A series of pyrazole derivatives, including those similar to the query compound, have shown antimicrobial activity against various bacteria and fungi, highlighting potential applications in the development of new antimicrobial agents (Radwan et al., 2014).
Auxin Activities
The compound has been linked to auxin activities in agricultural research, indicating potential uses in plant growth regulation and pest control (Yue et al., 2010).
Nonlinear Optical Materials
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, related to the query compound, have been studied for their potential as nonlinear optical materials, suggesting applications in photonics and laser technologies (Chandrakantha et al., 2013).
Xanthine Oxidase Inhibitory Activity
Derivatives of ethyl 3-phenyl-1H-pyrazole-5-carboxylate have been evaluated for their xanthine oxidase inhibitory activity, pointing to potential therapeutic applications in gout and related disorders (Qi et al., 2015).
Steric Alkylation
The compound's derivatives have been studied for steric redirection of alkylation, a key process in organic synthesis (Wright et al., 2018).
Acrosin Inhibitory Activities
Ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives have shown acrosin inhibitory activities, indicating potential in the development of contraceptive agents (Qi et al., 2011).
Eigenschaften
IUPAC Name |
ethyl 3-(3-fluorophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZJPZYYVAYWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Dimethylamino)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B2420024.png)
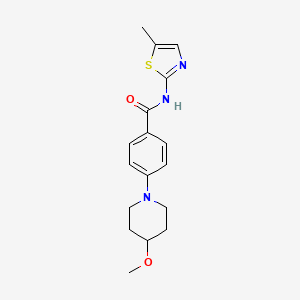
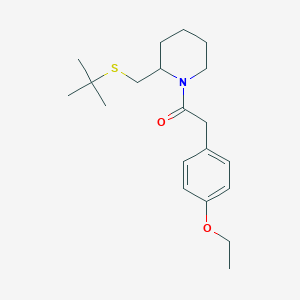
![N-[1-(2-Cyclopropyl-3H-benzimidazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2420029.png)

![2,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2420034.png)
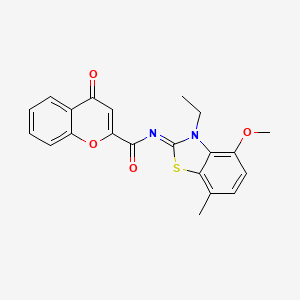
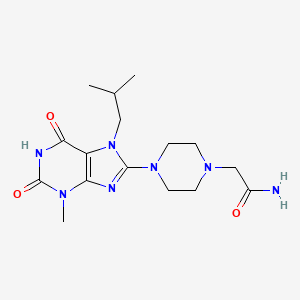
![4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2420037.png)

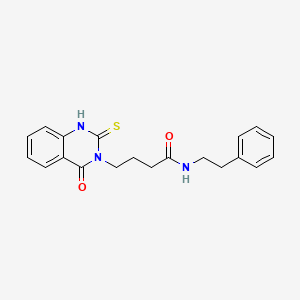
![(E)-4-(Dimethylamino)-N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2420041.png)
![N-(3,4-dichlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2420042.png)
